Corrosion Inhibition Efficiency on Mild Steel: 3,5‑Dibenzyl vs. 3,5‑Diphenyl 4‑Amino‑1,2,4‑Triazole
In a direct comparative study published in Industrial & Engineering Chemistry Research, both 3,5‑dibenzyl‑4‑amino‑1,2,4‑triazole and 3,5‑diphenyl‑4‑amino‑1,2,4‑triazole were evaluated as mild‑steel corrosion inhibitors in 1 M HCl at 25 °C using potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) [1]. At an inhibitor concentration of 500 ppm, the dibenzyl derivative exhibited a polarization‑derived inhibition efficiency (η %) of 92.3%, whereas the diphenyl analog reached 87.6%, yielding a differential of +4.7 percentage points. EIS data corroborated the trend, with charge‑transfer resistance (Rct) values of 856 Ω cm² for the dibenzyl compound vs. 624 Ω cm² for the diphenyl compound, confirming stronger adsorption and better corrosion protection.
| Evidence Dimension | Polarization‑derived inhibition efficiency (η %) and charge‑transfer resistance (Rct) |
|---|---|
| Target Compound Data | η = 92.3 %; Rct = 856 Ω cm² |
| Comparator Or Baseline | 3,5‑Diphenyl‑4‑amino‑1,2,4‑triazole; η = 87.6 %; Rct = 624 Ω cm² |
| Quantified Difference | η improvement of +4.7 percentage points; Rct increase of +232 Ω cm² |
| Conditions | 1 M HCl, 25 °C, inhibitor concentration 500 ppm, mild steel electrode |
Why This Matters
For industrial users selecting anticorrosion additives, this 4.7‑point efficiency gain translates to longer maintenance intervals and reduced inhibitor consumption, directly impacting procurement economics.
- [1] Quraishi, M. A.; Jamal, D. Electrochemical Study of Substituted Triazoles Adsorption on Mild Steel. Ind. Eng. Chem. Res. 2000, 39 (10), 3732‑3736. View Source
